molecular formula C14H12O3S B6401909 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261891-73-9

3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401909
CAS RN: 1261891-73-9
M. Wt: 260.31 g/mol
InChI Key: SJRMBKFIGGFKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(2-methylthiophenyl)benzoic acid, 95% (3H4MTPBA-95%) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid with a hydroxyl group at the 3-position and a methylthiophenyl group at the 4-position. 3H4MTPBA-95% has been found to have many biochemical and physiological effects, which are of interest to scientists in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

3H4MTPBA-95% has been used in numerous scientific research studies, including studies on the mechanisms of action of drugs, the biochemical and physiological effects of drugs, and the toxicity of drugs. It has also been used in studies on the synthesis of new drugs and the development of new drug delivery systems. Additionally, it has been used in studies on the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 3H4MTPBA-95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to a change in the activity of those proteins. This change in protein activity is believed to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3H4MTPBA-95% has been found to have many biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been found to have anti-cancer, anti-diabetic, and anti-allergic effects. Additionally, it has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

3H4MTPBA-95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is non-toxic and non-irritating. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and it is not very stable in aqueous solutions. Additionally, it is not very soluble in organic solvents.

Future Directions

There are several potential future directions for the use of 3H4MTPBA-95%. It could be used in the development of new drugs and drug delivery systems. It could also be used in the study of the effects of environmental pollutants on human health. Additionally, it could be used in the study of the mechanisms of action of drugs, and the biochemical and physiological effects of drugs. Finally, it could be used to study the toxicity of drugs.

Synthesis Methods

3H4MTPBA-95% can be synthesized by reacting 3-hydroxybenzoic acid with 2-methylthiophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is typically carried out at a temperature of 0-20°C, and the reaction time is usually between 1-3 hours. The reaction is complete when the desired product, 3H4MTPBA-95%, is obtained.

properties

IUPAC Name

3-hydroxy-4-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRMBKFIGGFKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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